

2,4-Dichloro-5-fluoro-6-methylpyrimidine chemical reactivity profile

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Compound of Interest

Compound Name: 2,4-Dichloro-5-fluoro-6-methylpyrimidine

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An In-Depth Technical Guide to the Chemical Reactivity of **2,4-Dichloro-5-fluoro-6-methylpyrimidine**

Introduction: A Versatile Scaffold in Modern Drug Discovery

2,4-Dichloro-5-fluoro-6-methylpyrimidine is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry.[1] Its pyrimidine core is a privileged structure, found in a multitude of approved drugs and biologically active molecules, owing to its ability to form key hydrogen bond interactions with protein targets.[2][3] The specific arrangement of substituents on this scaffold—two reactive chlorine atoms, an electron-withdrawing fluorine, and a methyl group—provides a platform for complex and regioselective chemical transformations.

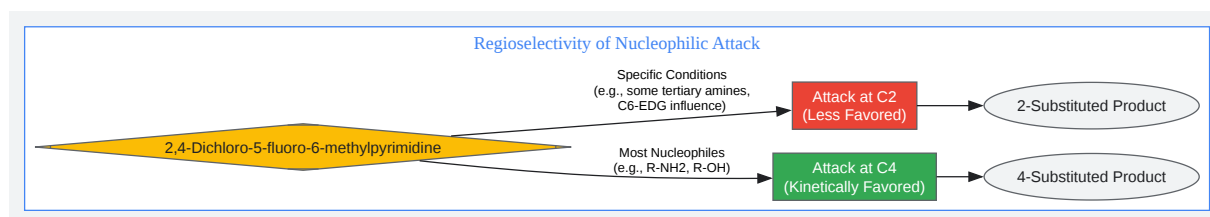
This guide, intended for researchers and drug development professionals, offers a comprehensive profile of the chemical reactivity of **2,4-Dichloro-5-fluoro-6-methylpyrimidine**. We will move beyond simple reaction schemes to explore the underlying electronic and steric principles that govern its reactivity, with a focus on the two most synthetically valuable reaction classes: Nucleophilic Aromatic Substitution (S_NAr) and Palladium-Catalyzed Cross-Coupling. Understanding these principles is paramount for leveraging this scaffold in the design and synthesis of novel therapeutics, particularly in the realm of kinase inhibitors.[4][5]

Core Reactivity Principles: Unraveling Regioselectivity

The reactivity of **2,4-Dichloro-5-fluoro-6-methylpyrimidine** is dominated by the electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms. This inherent electron deficiency makes the chlorine-bearing carbons highly electrophilic and susceptible to attack by nucleophiles. The substituents further modulate this reactivity:

- Chlorine Atoms (C2 and C4): Serve as excellent leaving groups in both nucleophilic substitution and cross-coupling reactions. The central question of this molecule's reactivity is the competition between these two positions.
- Fluorine Atom (C5): As a potent electron-withdrawing group, it further activates the ring towards nucleophilic attack, increasing the electrophilicity of the adjacent C4 carbon.
- Methyl Group (C6): An electron-donating group, which can subtly influence the electronic distribution and may offer a site for further functionalization, although reactions on the ring are far more common.

Generally, for 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack than the C2 position.^{[6][7][8]} This is attributed to the greater ability of the para-nitrogen atom (N1) and the C5-fluoro group to stabilize the negative charge in the Meisenheimer intermediate formed during the S_NAr reaction.



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Caption: Primary pathways for nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

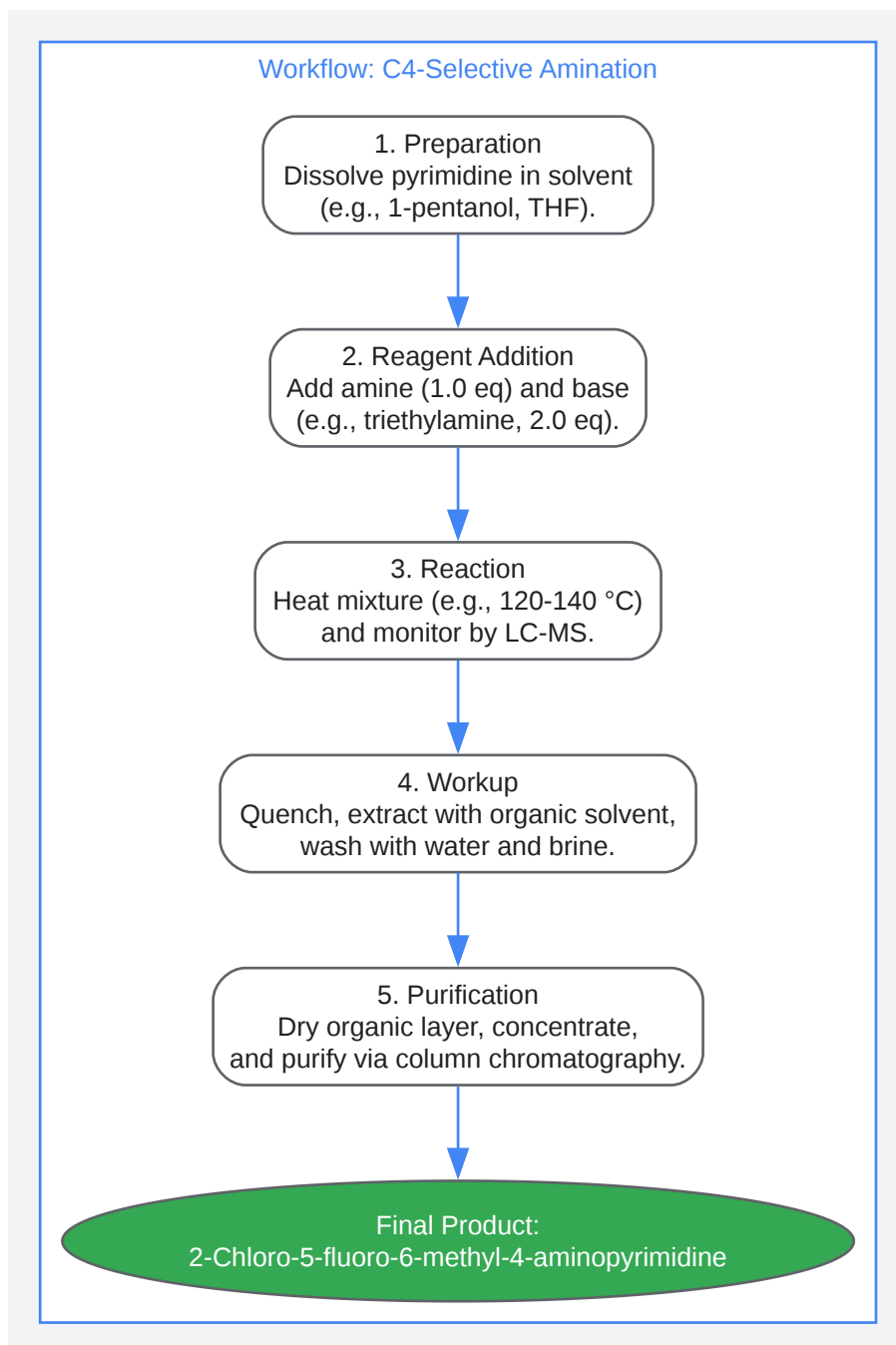
SNAr is the most fundamental reaction class for this scaffold, enabling the introduction of a wide array of amine, oxygen, and sulfur nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism.

Causality of C4-Selectivity

When a nucleophile attacks the C4 position, the resulting anionic intermediate (Meisenheimer complex) is stabilized by resonance delocalization of the negative charge onto both the N1 ring nitrogen and the powerfully inductive and mesomeric electron-withdrawing nitro or fluoro group at C5.^[9] Attack at C2 results in an intermediate where the charge is delocalized primarily by the two adjacent nitrogen atoms, a less stabilizing arrangement compared to the C4-attack intermediate. This difference in intermediate stability leads to a lower activation energy for the C4-substitution pathway, making it the kinetically preferred outcome.^[6]

Protocol 1: General Procedure for Regioselective C4-Amination

This protocol describes a typical SNAr reaction to install an amine at the more reactive C4 position.



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Caption: General workflow for a selective C4 amination reaction.

Methodology:

- Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve **2,4-dichloro-5-fluoro-6-methylpyrimidine** (1.0 equiv) in a suitable high-

boiling solvent such as 1-pentanol or THF.[10]

- **Reagent Addition:** Add the desired primary or secondary amine (1.0-1.2 equiv) followed by a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).[10][11]
- **Reaction Execution:** Heat the reaction mixture to a temperature between 100-140 °C. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.
- **Workup and Purification:** After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of NH_4Cl . [12] Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with water and brine, dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 4-amino-2-chloro-5-fluoro-6-methylpyrimidine derivative.[12]

Achieving C2-Selectivity

While C4 substitution is dominant, C2 selectivity can be achieved under specific circumstances. The regioselectivity is a delicate balance of electronic and steric effects.[13][14]

- **Influence of C6 Substituents:** A strong electron-donating group (EDG) at the C6 position can reverse the typical selectivity, favoring nucleophilic attack at the C2 position.[6][13] The methyl group in the title compound is a weak EDG, so this effect is less pronounced but should be considered.
- **Tertiary Amine Nucleophiles:** An established strategy for achieving C2 selectivity on 5-substituted-2,4-dichloropyrimidines involves using tertiary amines as nucleophiles. The reaction proceeds with excellent C2 selectivity, followed by an in situ N-dealkylation of the resulting quaternary ammonium salt to give the secondary amine product.[15]

Factor	Effect on Regioselectivity	Rationale
Nucleophile	Most neutral nucleophiles (RNH ₂ , ROH) strongly favor C4.[7]	Governed by the superior stability of the C4 Meisenheimer intermediate.[6]
Tertiary amines (R ₃ N) can favor C2 on 5-EWG pyrimidines.[15]	Proceeds via a different mechanism involving an intermediate quaternary salt and subsequent dealkylation. [15]	
C5 Substituent	Electron-withdrawing group (like -F) enhances the preference for C4.[6]	Further stabilizes the negative charge in the C4 intermediate.
C6 Substituent	Electron-donating group (like -OCH ₃ , -NH ₂) can favor C2.[13]	The EDG destabilizes the C4 intermediate relative to the C2 intermediate, reversing selectivity.[13]
Reaction Conditions	Lower temperatures generally improve selectivity for the kinetically favored C4 product. [12]	Higher temperatures can provide enough energy to overcome the activation barrier for the C2 pathway, leading to mixtures.

Palladium-Catalyzed Cross-Coupling Reactions

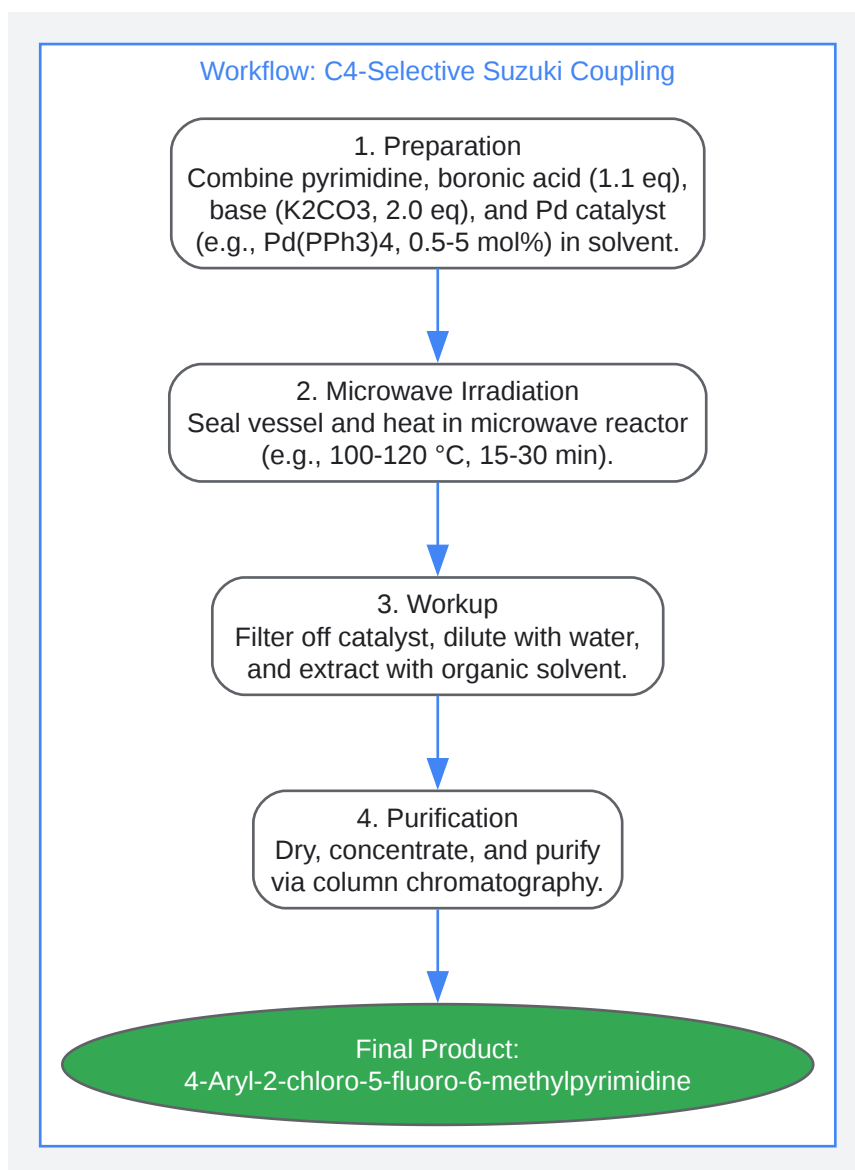
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds, allowing for the introduction of aryl, heteroaryl, and alkynyl groups onto the pyrimidine core. The reactivity order for these reactions generally mirrors that of S_NAr: C4 > C2.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which pairs the dichloropyrimidine with an organoboron reagent (boronic acid or ester), is highly effective and exhibits excellent regioselectivity for the C4 position.[16][17] This strong preference allows for the sequential and controlled functionalization of the pyrimidine ring.

Protocol 2: Microwave-Assisted C4-Selective Suzuki Coupling

Microwave-assisted synthesis offers a rapid and efficient method for Suzuki coupling, often with lower catalyst loadings and shorter reaction times.[16]



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